molecular formula C12H14N2O4S3 B2583184 N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide CAS No. 690247-62-2

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2583184
CAS No.: 690247-62-2
M. Wt: 346.43
InChI Key: GZVULUWLNYNYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with an ethyl spacer connecting to a 4-sulfamoylphenyl moiety. This structure positions it within a class of compounds explored for diverse biological activities, including enzyme inhibition and antimicrobial effects. The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, often associated with binding to enzymes like carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS) in bacteria .

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S3/c13-20(15,16)11-5-3-10(4-6-11)7-8-14-21(17,18)12-2-1-9-19-12/h1-6,9,14H,7-8H2,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVULUWLNYNYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide involves several steps. One common method includes the reaction of 2-thiophenesulfonamide with 4-sulfamoylphenylethylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Chemical Reactions Analysis

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis. The compound’s ability to interfere with bacterial growth by inhibiting bacterial carbonic anhydrases has also been reported .

Comparison with Similar Compounds

a) Thiophene-2-sulfonamide Derivatives with Ethynyl Substituents
  • 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a): Features a phenoxyethyl group. Synthesized with 49% yield via silicon gel chromatography .
  • N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide: Substituted with a dimethylaminoethyl group, synthesized in 71% yield via direct sulfonylation .
b) Phenyl-Ethyl Variants
  • N-[2-(4-Ethoxyphenyl)ethyl]thiophene-2-sulfonamide : Replaces the sulfamoyl group with an ethoxy group, highlighting the role of polar substituents in solubility and activity .
c) Complex Heterocyclic Derivatives
  • 5-(1-Naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (9FK) : Incorporates a naphthalene-triazole moiety, designed for selective CA inhibition .

Physicochemical Properties

Melting points and solubility vary significantly based on substituents:

Compound Name Substituent Yield (%) Melting Point (°C) Solubility
N-[2-(4-Sulfamoylphenyl)ethyl]thiophene-2-sulfonamide 4-Sulfamoylphenylethyl - Not reported Likely polar solvents (e.g., DMSO, methanol)
5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) Phenoxyethyl 49 Not reported Organic solvents
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide Dimethylaminoethyl 71 Not reported Polar aprotic solvents
N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide Hydrazinecarbonylphenyl - Not reported Chloroform, methanol, DMSO

The sulfamoyl group in the target compound likely enhances polarity compared to ethoxy or alkylamino substituents, influencing pharmacokinetic properties.

a) Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition : Compounds with sulfonamide moieties, such as 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted)acetamide derivatives, exhibit CA inhibitory activity. The acetamide linker and tail length are critical for isoform selectivity .
b) Antimicrobial Activity
  • Quinazolinone-Sulfonamide Hybrids: Derivatives like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) show potent antimicrobial activity (87% yield, 269.0°C melting point) .
  • SAR Insight: The sulfamoyl group’s hydrogen-bonding capacity enhances microbial target binding compared to non-polar substituents (e.g., ethoxy).
c) Antitumor Potential
  • Ethynyl-Thiophene Derivatives: Compounds such as 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) are evaluated for antitumor activity, though specific data are pending .

Biological Activity

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and therapeutic potential, supported by various studies and data.

Target Enzymes
this compound primarily targets carbonic anhydrase IX (CA IX) , an enzyme that is overexpressed in many solid tumors. By inhibiting CA IX, this compound disrupts cellular processes critical for tumor growth and survival. The inhibition occurs through competitive binding at the enzyme's active site, preventing the conversion of carbon dioxide to bicarbonate, which is essential for maintaining pH levels in cancer cells .

Antibacterial Activity
In addition to its anticancer properties, this compound also exhibits antibacterial activity by targeting dihydropteroate synthetase , a key enzyme in bacterial folic acid synthesis. This action leads to the inhibition of bacterial growth by disrupting nucleic acid synthesis.

This compound has been shown to have a high affinity for CA IX with an IC50 value ranging from 10.93 to 25.06 nM , indicating its potency as an inhibitor . The compound's selectivity for CA IX over other carbonic anhydrases (like CA II) is crucial for minimizing side effects and enhancing therapeutic efficacy.

Cellular Effects

In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The inhibitory effects are dose-dependent, with significant reductions in cell viability observed at concentrations as low as 1.52 to 6.31 μM . Notably, it has been reported to induce apoptosis in MDA-MB-231 cells, evidenced by a 22-fold increase in annexin V-FITC positive cells compared to controls .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is readily absorbed when administered orally. Its distribution within tissues is facilitated by interactions with transport proteins, allowing targeted delivery to sites of action within cells.

Case Studies and Research Findings

Various studies have evaluated the efficacy of this compound:

  • Anticancer Studies : Research demonstrated that this compound significantly inhibited tumor growth in animal models at low doses without notable toxicity .
  • Antimicrobial Studies : In evaluations against bacterial strains such as Staphylococcus aureus, the compound exhibited substantial antibacterial activity with inhibition rates exceeding 80% at concentrations of 50 μg/mL .
  • Comparison with Other Compounds : When compared to similar sulfonamide derivatives, this compound showed superior selectivity for CA IX, making it a promising candidate for further development in both cancer therapy and antimicrobial applications .

Summary of Findings

PropertyValue/Observation
Target Enzyme Carbonic Anhydrase IX
IC50 for CA IX 10.93–25.06 nM
IC50 for CA II 1.55–3.92 μM
Apoptosis Induction 22-fold increase in annexin V-FITC positive cells
Antibacterial Efficacy >80% inhibition against S. aureus

Q & A

Q. What are the critical steps in synthesizing N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-sulfonamide derivative with a 4-sulfamoylphenethylamine precursor. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to facilitate the reaction between the sulfonamide and amine groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction efficiency.
  • Temperature control : Reactions are often carried out at 60–80°C for 12–24 hours to ensure completion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol) yields pure compounds (e.g., 68–91% yields reported for analogous sulfonamide derivatives) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Look for characteristic signals: thiophene protons (δ 7.0–7.5 ppm), sulfamoyl NH (δ ~7.5 ppm, broad), and phenethyl CH₂ (δ 3.0–3.5 ppm). For example, in similar compounds, thiophene protons appear as doublets at δ 7.92 (J = 5.0 Hz) and δ 7.64 (J = 3.7 Hz) .
  • ¹³C NMR : Key signals include sulfonamide carbonyl (δ ~165 ppm) and aromatic carbons (δ 120–145 ppm) .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (asymmetric: ~1350 cm⁻¹; symmetric: ~1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+Na]⁺ calculated for C₁₃H₁₃N₅O₄S₃Na: 422.0027) .

Advanced Research Questions

Q. What structural features of this compound contribute to selective inhibition of carbonic anhydrase (CA) isoforms, and how can crystallographic data elucidate this selectivity?

  • Methodological Answer :
  • Crystal structure analysis : Co-crystallization with CA isoforms (e.g., hCA II and VII) reveals binding interactions. The acetamide linker positions the sulfamoyl group to coordinate the active-site zinc ion, while the thiophene moiety interacts with hydrophobic residues (e.g., Phe131 in hCA II) .
  • Selectivity determinants : Differences in active-site cavity dimensions between isoforms (e.g., hCA VII has a larger cavity) allow tailored substitutions (e.g., bulkier aryl groups) to enhance isoform-specific binding .
  • Data interpretation : Use software like PHENIX for refinement and PyMOL for visualizing hydrogen bonds (e.g., N–H⋯O between sulfamoyl NH and Thr199) .

Q. How can researchers design experiments to evaluate the anticancer potential of this compound as an Mcl-1 inhibitor?

  • Methodological Answer :
  • In vitro assays :
  • Fluorescence polarization (FP) : Measure displacement of fluorescent BH3 peptides from Mcl-1 (IC₅₀ values < 100 nM indicate strong binding) .
  • Apoptosis assays : Treat cancer cell lines (e.g., Hela, A549) and quantify caspase-3/7 activation via luminescence .
  • Structure-activity relationship (SAR) : Modify the thiophene or sulfamoyl groups and compare inhibitory potency. For example, 3-phenyl substitutions improve binding affinity by filling hydrophobic pockets .
  • In vivo models : Use xenograft mice to assess tumor regression (dose range: 10–50 mg/kg, administered intraperitoneally) .

Q. How can conflicting data on the solubility and stability of this compound be resolved?

  • Methodological Answer :
  • Solubility testing : Use shake-flask method (pH 7.4 PBS) with HPLC quantification. For example, analogs like SR3335 show solubility >61.3 µg/mL in aqueous buffers .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor impurities via LC-MS. Discrepancies may arise from crystallinity differences (e.g., disordered O4 atoms in crystal structures) .
  • Mitigation : Use co-solvents (e.g., DMSO) for in vitro assays or formulate as nanoparticles for in vivo delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.